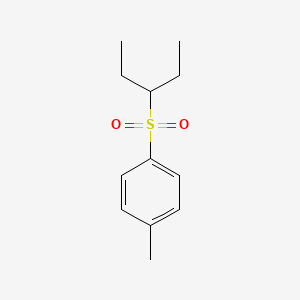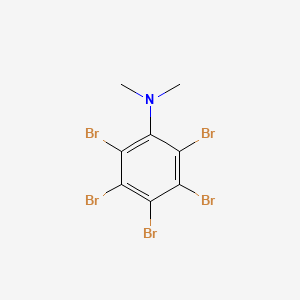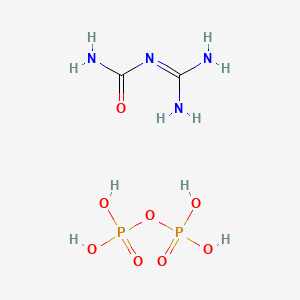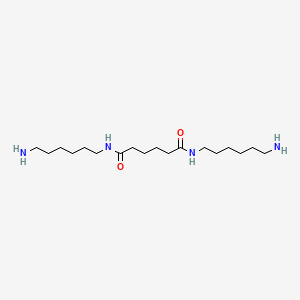
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with amines.
Analyse Des Réactions Chimiques
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile can be compared with other imidazole derivatives, such as:
3-(1H-imidazol-1-yl)propanenitrile: This compound has a similar structure but lacks the dihydro modification.
Imidazole: The parent compound of the imidazole derivatives, known for its broad range of biological activities.
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal medication.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Propriétés
Numéro CAS |
65288-37-1 |
|---|---|
Formule moléculaire |
C6H9N3 |
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
3-(4,5-dihydroimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H9N3/c7-2-1-4-9-5-3-8-6-9/h6H,1,3-5H2 |
Clé InChI |
JSEAGAMPHGJSGD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C=N1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Cyclohexyl-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea](/img/structure/B14489232.png)
![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)



![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)


![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)


